molecular formula C4H10Cl2N4 B3109961 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride CAS No. 1778734-62-5

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

Cat. No.: B3109961
CAS No.: 1778734-62-5
M. Wt: 185.05
InChI Key: PVCFVQMNXUNANK-UHFFFAOYSA-N
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Description

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a versatile chemical compound widely used in scientific research. This compound exhibits unique properties that make it highly valuable in various applications, including drug synthesis, materials science, and biological studies.

Scientific Research Applications

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as a precursor in the development of biologically active molecules.

    Medicine: This compound is involved in the synthesis of potential pharmaceutical agents.

    Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Unfortunately, the specific hazards of this compound are not available in the search results.

Preparation Methods

The synthesis of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride typically involves the reaction of hydrazine derivatives with β-diketones, providing the formation of a mixture of regioisomers . Industrial production methods often utilize palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide . These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions include substituted pyrazoles and hydrazones .

Mechanism of Action

The mechanism of action of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride involves its interaction with molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that lead to the formation of new compounds. The hydrazine group in the molecule is particularly reactive, allowing it to form bonds with electrophilic centers in other molecules .

Comparison with Similar Compounds

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride can be compared with other similar compounds, such as:

    5-Methyl-1H-pyrazole: This compound lacks the hydrazine group, making it less reactive in certain chemical reactions.

    1-Methyl-1H-pyrazole: Similar in structure but without the hydrazine group, leading to different reactivity and applications.

The presence of the hydrazine group in this compound makes it unique and highly valuable in various scientific research applications .

Properties

IUPAC Name

(2-methylpyrazol-3-yl)hydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.2ClH/c1-8-4(7-5)2-3-6-8;;/h2-3,7H,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCFVQMNXUNANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955564-51-8
Record name 3-hydrazinylidene-2-methyl-2,3-dihydro-1H-pyrazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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